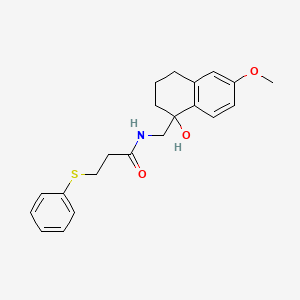

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-25-17-9-10-19-16(14-17)6-5-12-21(19,24)15-22-20(23)11-13-26-18-7-3-2-4-8-18/h2-4,7-10,14,24H,5-6,11-13,15H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGDWBMZUQQUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)CCSC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a tetrahydronaphthalene core with a hydroxyl group at the 1-position and a methoxy group at the 6-position. The phenylthio group attached to the propanamide moiety adds to its structural complexity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄S |

| Molecular Weight | 295.37 g/mol |

| CAS Number | Not specified |

Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolases (FAAH). FAAH enzymes are responsible for the breakdown of endocannabinoids, which are implicated in various physiological processes including pain modulation and inflammation. By inhibiting FAAH, this compound could potentially elevate endocannabinoid levels, leading to enhanced analgesic and anti-inflammatory effects.

Anticancer Activity

Several studies have explored the anticancer properties of compounds structurally similar to this compound. For instance, naphthoquinones have been shown to induce oxidative stress in cancer cells, leading to apoptosis. The structural similarities suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines through mechanisms such as:

- Induction of reactive oxygen species (ROS)

- Inhibition of mitochondrial respiration

- Modulation of apoptotic pathways

In vitro studies on related compounds have demonstrated significant cytotoxicity against human colon cancer (HCT116) and breast cancer (MDA-MB-231) cell lines at concentrations ranging from 0.1 to 100 µg/mL .

Neuroprotective Effects

The compound's potential neuroprotective effects have been investigated in the context of Alzheimer's disease. By targeting amyloid beta oligomers implicated in neurotoxicity, it may inhibit the formation of neurotoxic aggregates. This suggests that this compound could be explored as a therapeutic agent for neurodegenerative diseases.

Study 2: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving naphthoquinone derivatives, it was found that specific modifications to the naphthalene core significantly influenced cytotoxicity profiles against various cancer cell lines. The findings indicated that compounds with similar functional groups exhibited IC50 values ranging from 0.5 µM to 5 µM against A549 lung carcinoma cells .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety and a phenylthio group. This structural configuration contributes to its biological activity and interaction with various molecular targets. The molecular formula is , with a molecular weight of approximately 341.43 g/mol.

Neuropharmacology

One of the significant applications of this compound lies in neuropharmacology, particularly in the context of Alzheimer's disease. Research indicates that it may inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's pathology. This inhibition could potentially mitigate the neurodegenerative processes associated with the disease.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar compounds within its class have demonstrated promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of functional groups in N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(phenylthio)propanamide may enhance its efficacy against tumor cells by interfering with critical cellular pathways .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity. Compounds with similar structures have been shown to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents . The proposed mechanisms include disruption of bacterial cell walls and inhibition of essential metabolic pathways.

Case Study 1: Alzheimer's Disease Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives similar to this compound and evaluated their ability to inhibit amyloid beta aggregation. Results indicated a significant reduction in oligomer formation compared to control groups.

Case Study 2: Anticancer Evaluation

Another study investigated the anticancer activity of related compounds against breast cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly through apoptosis induction and cell cycle arrest mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound’s unique features are best contextualized by comparing it to five key analogs derived from the evidence (Table 1).

Table 1: Structural and Functional Comparison

Core Structure Variations

- Tetrahydronaphthalene vs. Naphthalene: The target’s partially saturated core reduces aromaticity compared to fully aromatic naphthalene derivatives (e.g., ).

- Nucleoside Analogs : ’s compound features a sugar-phosphate backbone, diverging entirely from the target’s bicyclic system. Such analogs prioritize nucleotide mimicry over small-molecule interactions .

Functional Group Analysis

- Thioether (-SPh) vs. Sulfonyl (-SO2Me) : The phenylthio group in the target is less polar than the methanesulfonyl group in ’s analog. This difference impacts solubility (logP) and stability; thioethers are prone to oxidation, whereas sulfonyl groups are inert .

- Amide vs. Tertiary Amine: The target’s amide linkage (hydrogen-bond acceptor/donor) contrasts with the basic tertiary amine in ’s compound. This affects bioavailability and membrane permeability .

- Triazole vs. Thiophene : Triazole-containing derivatives () exhibit strong hydrogen-bonding capacity, unlike the target’s phenylthio group, which relies on hydrophobic/π-π interactions .

Q & A

Q. What statistical methods are robust for analyzing inconsistent bioactivity results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.